molecular formula C23H24N4O4S B368498 N-[3'-acetyl-7-methyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide CAS No. 905787-54-4

N-[3'-acetyl-7-methyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

Cat. No.: B368498
CAS No.: 905787-54-4
M. Wt: 452.5g/mol
InChI Key: FFBUVNCIYAPXGY-UHFFFAOYSA-N
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Description

N-[4-acetyl-7’-methyl-2’-oxo-1’-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds, specifically spiro[1,3,4-thiadiazole-5,3’-indole] derivatives

Properties

IUPAC Name

N-[4-acetyl-7'-methyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-15-9-7-12-19-20(15)26(13-8-14-31-18-10-5-4-6-11-18)21(30)23(19)27(17(3)29)25-22(32-23)24-16(2)28/h4-7,9-12H,8,13-14H2,1-3H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBUVNCIYAPXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CCCOC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spiro Ring Construction

The spiro junction between indole and 1,3,4-thiadiazole is typically achieved via cyclization or 1,3-dipolar cycloaddition. A pivotal method involves the double [3 + 2] 1,3-dipolar cycloaddition of nitrilimines (generated in situ from hydrazonyl chlorides) with carbon disulfide. This approach, demonstrated by recent work, enables the formation of spiro[4.4]thiadiazole derivatives under mild conditions (e.g., room temperature, ethanol solvent) with yields exceeding 75%. For the target compound, this strategy could be adapted by substituting nitrilimine precursors with indole-bearing hydrazonyl chlorides to ensure regioselective spiroannulation.

Functionalization of Indole and Thiadiazole Moieties

Post-spiroannulation, functional groups such as the 3-phenoxypropyl chain and acetylacetamide are introduced. A common route involves alkylation of the indole nitrogen using 3-phenoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent acylation at the 5'-position is achieved via nucleophilic substitution with acetyl chloride in the presence of triethylamine.

Stepwise Synthetic Pathways

Route 1: Sequential Spiroannulation and Functionalization

  • Spiro-Indole-Thiadiazole Core Synthesis

    • Starting Materials : 7-Methylindole-2,3-dione, hydrazonyl chloride derivatives.

    • Reaction : Nitrilimine intermediates generated from hydrazonyl chlorides undergo cycloaddition with carbon disulfide to form the spiro-thiadiazole scaffold.

    • Conditions : Ethanol, 25°C, 12–24 hours.

    • Yield : 70–80% (estimated for analogous structures).

  • N-Alkylation with 3-Phenoxypropyl Group

    • Reagents : 3-Phenoxypropyl bromide, K₂CO₃.

    • Conditions : DMF, 80°C, 6 hours.

    • Yield : 85–90% (based on spiro[indole-thiazolidine] syntheses).

  • Acetylation at 5'-Position

    • Reagents : Acetyl chloride, triethylamine.

    • Conditions : Dichloromethane, 0°C to room temperature, 4 hours.

    • Yield : 75–80%.

Key Challenges :

  • Regioselectivity during spiroannulation requires precise stoichiometric control to avoid byproducts like oxadiazoles.

  • Steric hindrance from the 3-phenoxypropyl group may reduce acylation efficiency, necessitating excess acetyl chloride.

Alternative Route: Pre-Functionalized Intermediate Assembly

Synthesis of 3-Phenoxypropyl-Indole Precursor

  • Indole Alkylation :

    • 7-Methylindole-2,3-dione is treated with 3-phenoxypropyl bromide in DMF/K₂CO₃ to yield N-(3-phenoxypropyl)-7-methylindole-2,3-dione.

    • Yield : 88% (analogous to N-(bromoalkyl)indole derivatives).

  • Thiadiazole Ring Formation :

    • The indole precursor reacts with thiosemicarbazide in PPA (polyphosphoric acid) at 120°C for 8 hours, inducing cyclodehydration to form the spiro-thiadiazole core.

    • Yield : 65–70%.

Late-Stage Acetylation

  • The 5'-amine group is acetylated using acetic anhydride in pyridine at 50°C for 3 hours.

  • Yield : 80–85%.

Advantages :

  • Pre-functionalization minimizes steric clashes during spiroannulation.

  • Higher purity due to fewer competing side reactions.

Optimization of Reaction Conditions

Catalytic Systems

  • Lawesson’s Reagent : Enhances thionation efficiency during thiadiazole formation, reducing reaction time from 24 to 6 hours.

  • Microwave Irradiation : Solvent-free cyclization under microwave conditions improves yield by 15–20% compared to conventional heating.

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent EthanolMaximizes nitrilimine stability
Temperature 25°CPrevents decomposition of spiro intermediate
Reaction Time 12–24 hoursBalances completeness and byproduct formation

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 2.35 ppm (singlet, acetyl methyl).

    • δ 3.85 ppm (triplet, -OCH₂CH₂CH₂-).

    • δ 7.25–7.45 ppm (multiplet, phenoxy aromatic protons).

  • MS (ESI+) : m/z 452.5 [M+H]⁺, consistent with molecular formula C₂₃H₂₅N₃O₄S.

Chromatographic Purity

  • HPLC : >98% purity achieved using C18 column (acetonitrile/water gradient).

Challenges and Limitations

  • Stereochemical Control : The spiro center’s configuration (R/S) may vary, requiring chiral HPLC for resolution.

  • Byproduct Formation : Competing oxadiazole derivatives (3–5%) necessitate rigorous column chromatography.

  • Scalability : Microwave-assisted methods face limitations in large-scale production due to equipment constraints .

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-7’-methyl-2’-oxo-1’-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-acetyl-7’-methyl-2’-oxo-1’-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-acetyl-7’-methyl-2’-oxo-1’-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of the thiadiazole and indole moieties enhances its potential as a versatile compound in medicinal chemistry .

Biological Activity

N-[3'-acetyl-7-methyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide is a complex organic compound notable for its unique spiro-indole structure fused with a thiadiazole moiety. This article explores the biological activity of this compound, focusing on its potential pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 452.5 g/mol. The structural features include:

  • Spiro-indole core : Provides a unique three-dimensional conformation.
  • Thiadiazole ring : Known for various biological activities.
  • Acetyl and phenoxypropyl groups : These functional groups may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of indole and thiadiazole have demonstrated potent antibacterial activity against various strains of bacteria. The specific antimicrobial efficacy of this compound has yet to be fully characterized but is anticipated to follow this trend due to its structural characteristics.

Anticancer Potential

Compounds featuring indole and thiadiazole structures are frequently studied for their anticancer properties. The spiro structure may contribute to enhanced interactions with biological targets involved in cancer progression. Preliminary studies suggest that this compound could exhibit similar anticancer effects as observed in related compounds.

Anti-inflammatory Effects

The presence of the thiadiazole moiety in the compound suggests potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to inhibit inflammatory pathways and cytokine production, indicating that this compound may also possess such properties.

Understanding the mechanisms through which this compound exerts its biological activities is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Binding Affinity : Interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors implicated in disease processes.
  • Molecular Docking Studies : These studies can reveal how the compound interacts with target proteins at the molecular level, providing insights into its mechanism of action and optimizing efficacy and specificity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
7-Methylindole derivativesIndole ring with various substituentsAntibacterial and anticancer
Thiadiazole-based compoundsThiadiazole ring fused with other heterocyclesAntimicrobial and anti-inflammatory
Acetylated oxindolesOxindole core with acetyl groupsNeuroprotective and anticancer

The uniqueness of this compound lies in its specific combination of the spiro structure and thiadiazole moiety alongside functional groups that may enhance its pharmacological profile compared to these similar compounds.

Q & A

Basic: What synthetic methodologies are recommended for constructing the spiro[indole-3,2'-[1,3,4]thiadiazol] core in this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole ring followed by spiro-annulation. Key steps include:

  • Cyclocondensation : Refluxing intermediates (e.g., 3-formyl-indole derivatives) with thiadiazole precursors in acetic acid, as described in analogous syntheses of spiro-thiadiazoles .
  • Intermediate purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline intermediates .
  • X-ray validation : Confirming molecular parameters (bond lengths, angles) of intermediates using single-crystal X-ray diffraction to ensure structural fidelity .

Advanced: How can researchers resolve structural ambiguities in spiro-thiadiazole derivatives using crystallographic data?

X-ray crystallography is critical for resolving stereochemical uncertainties and verifying spiro-junction geometry. For example:

  • Interatomic distances : Measure bond lengths (e.g., C–N in thiadiazole rings) to confirm hybridization and ring strain .
  • Torsion angles : Analyze dihedral angles at the spiro carbon to assess conformational rigidity, which impacts biological activity .
  • Comparative analysis : Cross-reference with databases like the Cambridge Structural Database to validate atypical bond angles or packing motifs .

Basic: What spectroscopic techniques are essential for characterizing this compound?

A combination of methods ensures accurate structural elucidation:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent placement (e.g., acetyl and phenoxypropyl groups) and spiro connectivity .
  • Mass spectrometry (MS) : High-resolution MS (EI or ESI) verifies molecular weight and fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm1^{-1}) .

Advanced: How should researchers address contradictory reactivity data in thiadiazole synthesis?

Contradictions often arise from variable reaction conditions. Mitigation strategies include:

  • Optimizing reaction time : Extended reflux (5–7 hours vs. 3 hours) improves yields in cyclocondensation steps .
  • Catalyst screening : Test bases like sodium acetate vs. triethylamine to enhance nucleophilic attack efficiency .
  • Byproduct analysis : Use HPLC or TLC to monitor side reactions (e.g., oxidation of thioether linkages) .

Basic: What preliminary assays evaluate the biological activity of this compound?

Initial screening should focus on target-specific mechanisms:

  • Kinase inhibition assays : Test CDK binding affinity using fluorescence polarization assays, analogous to thiazolopyrimidine derivatives .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Molecular docking : Simulate interactions with active sites (e.g., ATP-binding pockets) to prioritize lead optimization .

Advanced: How does the 3-phenoxypropyl substituent modulate pharmacokinetic properties?

The substituent’s role can be dissected via:

  • Lipophilicity studies : Measure logP values (shake-flask method) to correlate with membrane permeability .
  • Metabolic stability assays : Incubate with liver microsomes to track oxidative degradation of the phenoxy group .
  • SAR comparisons : Synthesize analogs with shorter/longer alkyl chains to assess potency trade-offs .

Basic: What solvent systems are optimal for recrystallizing this compound?

Recrystallization conditions depend on polarity:

  • High polarity : DMF/water mixtures for acetamide-containing intermediates .
  • Moderate polarity : Ethanol/diethyl ether for spiro-core purification .
  • Thermal stability : Avoid high-boiling solvents (e.g., DMSO) if the compound decomposes above 150°C .

Advanced: How can researchers validate the mechanism of thiadiazole ring formation?

Mechanistic studies require:

  • Isotopic labeling : Use 15^{15}N-labeled precursors to track nitrogen incorporation via 15^{15}N NMR .
  • Kinetic profiling : Monitor reaction progress under varying temperatures to deduce rate-limiting steps .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate transition states for cyclization .

Basic: What safety protocols are recommended for handling intermediates with reactive thioether groups?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H2_2S) .
  • Protective equipment : Nitrile gloves and goggles to prevent skin/eye contact with thiols .
  • Waste disposal : Neutralize acidic reaction mixtures before disposal to prevent sulfide oxidation .

Advanced: How can researchers improve the compound’s solubility for in vivo studies?

Strategies include:

  • Salt formation : React with HCl or sodium hydroxide to generate water-soluble salts .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

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